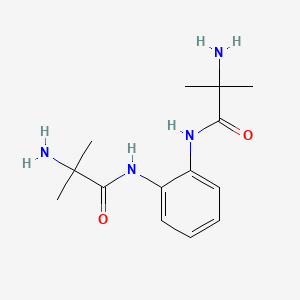
4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C18H18O2 It is a derivative of naphthalene, featuring a benzyloxy group and a carboxaldehyde group attached to a tetrahydronaphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives.
Functional Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the naphthalene ring.
Reduction and Oxidation:
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反应分析
Types of Reactions
4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the benzyloxy group under suitable conditions.
Major Products
The major products formed from these reactions include:
Carboxylic Acids: From oxidation of the aldehyde group.
Alcohols: From reduction of the aldehyde group.
Substituted Derivatives: From nucleophilic substitution reactions.
科学研究应用
4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The benzyloxy and carboxaldehyde groups play crucial roles in its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
4-Benzyloxy-1-naphthaldehyde: Similar structure but lacks the tetrahydronaphthalene ring.
5,6,7,8-Tetrahydronaphthalene-1-carboxaldehyde: Lacks the benzyloxy group.
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxaldehyde: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is unique due to the presence of both the benzyloxy and carboxaldehyde groups on the tetrahydronaphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C18H18O2 |
|---|---|
分子量 |
266.3 g/mol |
IUPAC 名称 |
4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C18H18O2/c19-12-15-10-11-18(17-9-5-4-8-16(15)17)20-13-14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9,13H2 |
InChI 键 |
ASKNPZYETHGEPD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C=CC(=C2C1)C=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]butanoic acid](/img/structure/B8567417.png)





![Acetyl chloride, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B8567462.png)
![N-methyl(4-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B8567465.png)

![8-Pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8567493.png)

![3-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanoic acid](/img/structure/B8567498.png)
